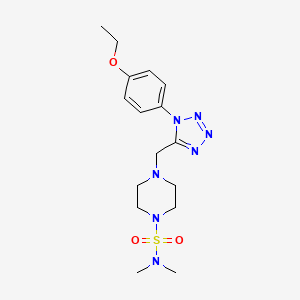

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide" is a chemical entity that appears to be related to the class of sulfonamide-based compounds. Sulfonamides are a group of synthetic antimicrobial agents that contain the sulfonamide group. They are widely used in medicine due to their antibacterial properties. The structure of the compound suggests that it may have potential biological activity, possibly as an endothelin receptor antagonist or in other pharmacological roles.

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the use of sulfonyl chlorides as starting materials, as seen in the synthesis of hydroxylamine metabolites of sulfonamides . The process typically includes the formation of nitro derivatives followed by reduction to the corresponding hydroxylamine. In the context of the compound , although the exact synthesis pathway is not provided, it is likely that a similar approach could be employed, using appropriate starting materials and reagents to introduce the tetrazole and piperazine moieties.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of the sulfonamide group, which is a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The specific compound mentioned includes additional functional groups such as the tetrazole ring, which is known for its mimicry of the carboxylate group, and the piperazine ring, which is often found in drug molecules due to its ability to interact with biological targets. The presence of these groups suggests that the compound could interact with specific receptors or enzymes in the body, potentially leading to therapeutic effects.

Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions, including acylation, alkylation, and conjugation with other molecules. The hydroxylamine metabolites of sulfonamides, for example, are formed through reduction of nitro derivatives and can exhibit toxicity through covalent binding to biological molecules . The compound may also form reactive metabolites that could mediate biological effects or toxicity. The interactions with glutathione or N-acetylcysteine, as seen with sulfamethoxazole hydroxylamine, indicate that the compound could be detoxified by similar mechanisms .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide" are not detailed in the provided papers, sulfonamide derivatives generally have properties that affect their pharmacokinetics and pharmacodynamics. These properties include solubility, stability, and the ability to cross biological membranes. The modifications on the sulfonamide scaffold, such as the oxazole ring substitution seen in biphenylsulfonamide ET(A) receptor antagonists, can lead to improvements in potency and metabolic stability . It is reasonable to infer that the tetrazole and piperazine modifications in the compound of interest could similarly influence its properties and biological activity.

Scientific Research Applications

Photodynamic Therapy Applications

- The compound has been investigated for its potential in photodynamic therapy, particularly in cancer treatment. This is due to its promising properties as a photosensitizer, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Biological Evaluation in Medicinal Chemistry

- Sulfonamide-derived new ligands, including this compound, and their transition metal complexes have been synthesized and characterized. Their antibacterial, antifungal, and cytotoxic activities have been investigated, revealing moderate to significant activity against bacterial strains and good antifungal activity (Chohan & Shad, 2011).

In Vitro Liver Microsomal Stability Screening

- The compound has been used in studies focusing on the optimization of structure–metabolism relationships, particularly in the identification of selective endothelin receptor antagonists. These studies also included evaluating the compound's stability in rat and human liver microsomes, demonstrating its utility in drug metabolism and pharmacokinetics research (Humphreys et al., 2003).

Environmental Impact Assessment

- Environmental research involving sulfonamide antibiotics, to which this compound is related, has been conducted. This includes studies on their degradation by microorganisms and their impact on antibiotic resistance propagation (Ricken et al., 2013).

Structure and Molecular Docking Studies

- The compound has been part of structural analysis and molecular docking studies, particularly in the context of cyclooxygenase-2 enzyme inhibition. These studies are crucial in understanding the orientation and interaction of molecules within enzyme active sites, contributing to the development of potential therapeutic agents (Al-Hourani et al., 2015).

Enzyme Inhibition Studies

- Research on pyrazoline benzensulfonamides, which include this compound, focuses on their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. Such studies are significant in the search for novel inhibitors for various biological activities (Ozmen Ozgun et al., 2019).

Polypharmacological Approach in CNS Disorders

- The compound has been part of studies aiming to design selective 5-HT7 receptor ligands or multifunctional agents for treating complex diseases, particularly those affecting the central nervous system. This includes evaluating their antidepressant-like and pro-cognitive properties (Canale et al., 2016).

properties

IUPAC Name |

4-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-N,N-dimethylpiperazine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N7O3S/c1-4-26-15-7-5-14(6-8-15)23-16(17-18-19-23)13-21-9-11-22(12-10-21)27(24,25)20(2)3/h5-8H,4,9-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOZQSYDICSXLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-N,N-dimethylpiperazine-1-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2521400.png)

![N-[3-(diethylamino)propyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2521407.png)

![1-(3-Fluorobenzoyl)-3-(4-methoxyphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2521409.png)

![2-((3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2521411.png)

![3-[(4-chlorophenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![methyl 3-[(4-methylphenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylate](/img/structure/B2521415.png)

![3-Tert-butoxycarbonyl-5-fluoro-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2521416.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2521418.png)

![4-(2,3-dihydroindol-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2521419.png)

![Methyl 6-({4-[(tert-butoxy)carbonyl]piperazin-1-yl}methyl)-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2521421.png)